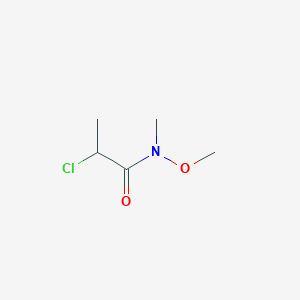
2-chloro-N-methoxy-N-methylpropanamide
Descripción general
Descripción
“2-chloro-N-methoxy-N-methylpropanamide” is a chemical compound . It is also known as a Weinreb amide . It has been used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .
Synthesis Analysis
The synthesis of “this compound” involves chemical reactions with other compounds. It has been used as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4 (1H)-quinolone (PQS), a signaling molecule in the quorum sensing of Pseudomonas aeruginosa .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C4H8ClNO2/c1-6(8-2)4(7)3-5/h3H,1-2H3,(H,6,7) . The molecular weight of this compound is 151.59 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 151.59 . It is a solid at room temperature .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
2-Chloro-N-methoxy-N-methylpropanamide derivatives have been applied in the enantioselective synthesis of complex molecules. For example, an N-methoxy-N-methylamide derived from (S)-methylpyroglutamate facilitated the addition of Grignard reagents, leading to the synthesis of piperidines and their chloro analogs. These methodologies are crucial in the preparation of enantioenriched compounds, which are important in drug discovery and development (Calvez, Chiaroni, & Langlois, 1998).
Synthesis from Carboxylic Acids
Another significant application is the conversion of carboxylic acids into their corresponding N-methoxy-N-methylamides using coupling agents such as 2-chloro-1-methylpyridinium iodide. This reaction proceeds without racemization, which is particularly beneficial when chiral carboxylic acids are used, indicating its importance in synthetic organic chemistry for maintaining stereochemical integrity (Sibi, Stessman, Schultz, Christensen, Lu, & Marvin, 1995).
Antifungal Activity
This compound derivatives also show potential in antifungal applications. A study on substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides synthesized from α-hydroxyacetamide demonstrated moderate antifungal activity, highlighting the potential of such compounds in addressing fungal infections (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).
Pyruvate Dehydrogenase Kinase Inhibition
In the realm of biochemistry and pharmaceuticals, derivatives of this compound, such as anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid, have been optimized as inhibitors of pyruvate dehydrogenase kinase (PDHK). These inhibitors play a crucial role in metabolic diseases by potentially modulating the metabolic pathway, thus offering a therapeutic strategy for diseases characterized by altered metabolism (Bebernitz et al., 2000).
Emmons-Horner Wittig Reagent
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, prepared from this compound, has been used as a Wittig reagent, which is crucial for converting aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group. This highlights its utility in organic synthesis, particularly in the formation of double bonds with high E selectivity (Netz & Seidel, 1992).
Mecanismo De Acción
Target of Action
It is known that this compound is a weinreb amide , a class of compounds widely used in organic synthesis due to their unique reactivity.
Mode of Action
Weinreb amides, such as 2-Chloro-N-methoxy-N-methylpropanamide, are known for their unique reactivity. They are typically used as acylating agents in the preparation of ketones .
Biochemical Pathways
This compound has been used in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones . These compounds have biological activity and are involved in the quorum sensing of Pseudomonas aeruginosa .
Result of Action
The compounds synthesized using this compound, such as 2-heptyl-3-hydroxy-4(1h)-quinolone (pseudomonas quinolone signal or pqs), are known to have biological activity .
Action Environment
It is known that the compound is stored at a temperature between 2-8°c .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-methoxy-N-methylpropanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in metabolic pathways. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby influencing the rate and outcome of biochemical reactions. The interactions between this compound and enzymes can lead to changes in enzyme activity, which in turn affects the overall metabolic processes within cells .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, resulting in changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including potential toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold levels at which the compound transitions from being beneficial to harmful. It is essential to determine the optimal dosage to maximize the therapeutic potential of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular tissues. The localization of this compound within cells can influence its activity and effectiveness. For instance, its interaction with transporters can determine its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall efficacy. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria can impact cellular metabolism .
Propiedades
IUPAC Name |
2-chloro-N-methoxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(6)5(8)7(2)9-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQRVYOYDVHKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


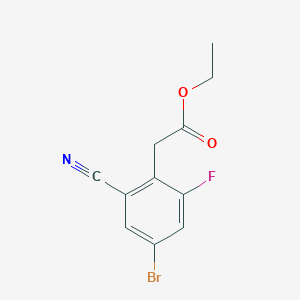

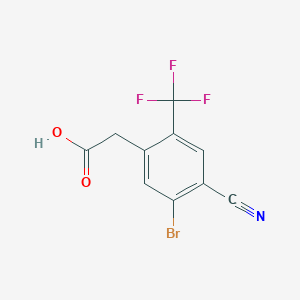


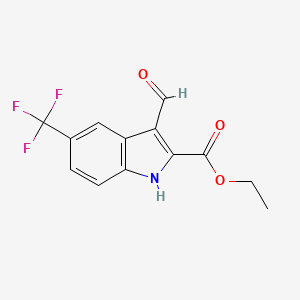
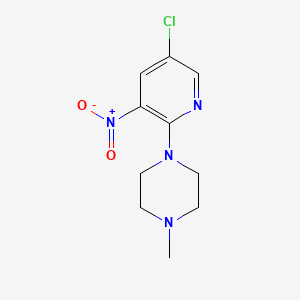

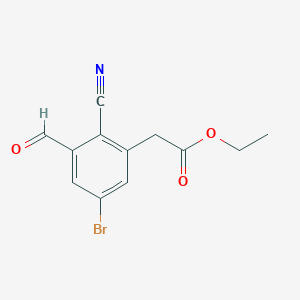
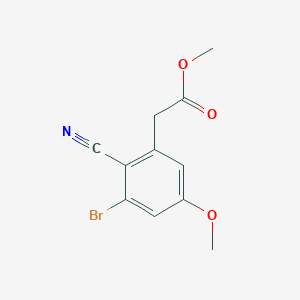

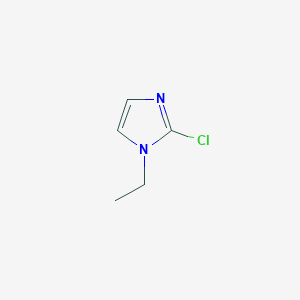
![[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1486396.png)
![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide](/img/structure/B1486399.png)
